molecular formula C25H19ClN4O2S2 B2823350 2-((3-苄基-4-氧代-3,4-二氢吡啶并[3',2':4,5]噻吩[3,2-d]嘧啶-2-基)硫)-N-(2-氯苄基)乙酰胺 CAS No. 1223838-88-7

2-((3-苄基-4-氧代-3,4-二氢吡啶并[3',2':4,5]噻吩[3,2-d]嘧啶-2-基)硫)-N-(2-氯苄基)乙酰胺

货号 B2823350
CAS 编号: 1223838-88-7
分子量: 507.02
InChI 键: GEIVYJVDJYJCAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .


Synthesis Analysis

The synthesis of this compound involves substituting the benzene ring in the quinazolone molecule by the pyridine ring . The synthesis can be achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .


Molecular Structure Analysis

The molecular formula of the compound is C17H15N3O3 . The molecular weight is 309.32 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

科学研究应用

杂环合成

与所述化合物结构相似的硫脲-乙酰胺作为各种杂环合成的前体,利用级联反应实现高效的原子经济性。例如,它们可以与苯甲酰反应生成官能化的硫代乙内酰脲,或与苯甲醛和氰基乙酸乙酯或丙二腈反应生成咪唑并[1,2-c]嘧啶,突出了该化合物在合成药物化学中至关重要的杂环中的效用 (Schmeyers & Kaupp, 2002)

噻吩并[2,3-d]嘧啶的合成

与该化合物结构相关的噻吩并[2,3-d]嘧啶已被探索为潜在的胸苷酸合成酶抑制剂,这是抗癌治疗中的一个关键靶点。合成涉及一系列反应,包括 Heck 偶联、环化和缩合,证明了该化合物在创建具有潜在药用价值的类似物中的相关性 (Gangjee, Qiu, & Kisliuk, 2004)

晶体结构见解

类似的乙酰胺衍生物的晶体结构揭示了围绕硫代乙酰胺桥的折叠构象,表明可能影响化合物反应性和与生物靶标相互作用的分子内相互作用。这种理解对于药物设计和预测化合物在生物系统中的行为至关重要 (Subasri et al., 2016)

抗肿瘤和抗菌应用

与所述分子结构类似的化合物已被合成,并期望具有抗肿瘤活性。合成过程中引入的特定结构和官能团在该化合物的生物活性中起着至关重要的作用,说明了该化合物在癌症治疗中的潜力 (Kadah, 2016)。此外,类似于该化合物的噻吩并嘧啶连接的罗丹明衍生物显示出有希望的抗菌活性,表明该化合物在开发新的抗菌剂中的效用 (Kerru et al., 2019)

安全和危害

The safety, risk, and hazard information for this compound is not available in the current data .

未来方向

The future directions for this compound could involve further exploration of its pharmacological efficacy. It would be beneficial to establish relations between the chemical constitution and the pharmacological efficacy .

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an irreversible inhibitor of the EGFR . It binds to the ATP-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor. The inhibition prevents the receptor from activating the downstream proteins in the signal transduction pathway that are necessary for the proliferation of cancer cells .

Biochemical Pathways

The EGFR pathway is involved in cell growth and proliferation. When this compound inhibits EGFR, it prevents the activation of the PI3K-AKT pathway, which is responsible for cell survival, and the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation .

Pharmacokinetics

The compound has been optimized for improved pharmacokinetic properties . It has good aqueous solubility, which is important for oral bioavailability. The compound potently inhibits the EGFR at the nanomolar level, indicating a strong affinity for its target .

Result of Action

The inhibition of EGFR by this compound results in reduced proliferation of cancer cells. Specifically, it has shown strong antiproliferative activity against H1975 non-small cell lung cancer cells . It also shows promising antitumor efficacy in a murine EGFR-driven H1975 xenograft model .

属性

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S2/c26-19-11-5-4-9-17(19)13-28-20(31)15-33-25-29-21-18-10-6-12-27-23(18)34-22(21)24(32)30(25)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVYJVDJYJCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。